molecular formula C19H22Cl2N2OS B2690617 1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol CAS No. 338422-12-1

1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol

Cat. No.: B2690617
CAS No.: 338422-12-1
M. Wt: 397.36
InChI Key: PTLBRGFSIHPASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol (CAS: 338422-07-4) is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl group and a propanol side chain terminated with a 3-chlorophenylsulfanyl moiety. Its molecular formula is C₁₉H₂₂Cl₂N₂OS, with a molecular weight of 397.37 g/mol . The compound is synthesized via nucleophilic substitution reactions, typically involving 3-chlorophenyl isothiocyanate derivatives and hydrazine hydrate in 2-propanol, followed by condensation with aromatic aldehydes . Characterization is achieved through spectroscopic methods (NMR, IR) and mass spectrometry, with molecular modeling often employed to predict atomic charges and fragmentation patterns .

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3-chlorophenyl)sulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2OS/c20-15-3-1-5-17(11-15)23-9-7-22(8-10-23)13-18(24)14-25-19-6-2-4-16(21)12-19/h1-6,11-12,18,24H,7-10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLBRGFSIHPASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibitory, and other therapeutic effects, supported by case studies and research findings.

  • Molecular Formula : C19H22Cl2N2OS
  • Molecular Weight : 397.36 g/mol
  • CAS Number : 338422-07-4

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For example, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis , while displaying weaker effects against other strains like Escherichia coli and Staphylococcus aureus .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urolithiasis.

  • Acetylcholinesterase Inhibition : Compounds similar to this compound have shown strong inhibition with IC50 values indicating effective binding interactions .
  • Urease Inhibition : The compound demonstrated significant urease inhibitory activity, which is beneficial in the treatment of urinary tract infections and kidney stones.

Pharmacological Profiles

The pharmacological profile of the compound suggests potential applications in treating various conditions:

  • Antimicrobial Agents : Its antibacterial properties make it a candidate for developing new antimicrobial therapies.
  • Neurological Disorders : The inhibition of AChE points towards possible applications in treating cognitive disorders like Alzheimer's disease.

Case Studies

A notable study synthesized several derivatives of piperazine and evaluated their biological activities. The results indicated that modifications in the structure influenced both antibacterial and enzyme inhibitory activities significantly. For instance, variations in substituents on the piperazine ring were correlated with enhanced biological efficacy .

Docking Studies

In silico docking studies have been employed to predict the binding affinity of the compound with target enzymes and receptors. These studies revealed that the compound interacts favorably with active sites, suggesting a mechanism for its observed biological activities .

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • The piperazine structure is known for its role in the development of antidepressants. Compounds similar to 1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol have shown efficacy in modulating serotonin and norepinephrine levels in the brain, potentially providing relief from depressive symptoms.
  • Antipsychotic Properties
    • Research indicates that derivatives of piperazine can exhibit antipsychotic effects. The substitution patterns on the piperazine ring can influence the binding affinity to dopamine receptors, which are crucial targets in the treatment of schizophrenia and other psychotic disorders.
  • Antimicrobial Activity
    • Some studies have suggested that compounds containing chlorophenyl groups possess antimicrobial properties. The presence of sulfur in this compound may enhance its activity against various bacterial strains, making it a candidate for further investigation as an antibacterial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. For example, one synthetic route includes the condensation of appropriate piperazine derivatives with sulfanyl-containing compounds, followed by functional group modifications to achieve the desired structure.

Table 1: Synthetic Pathways

StepReaction TypeKey Reagents/Conditions
1CondensationPiperazine + Chlorobenzene derivative
2Nucleophilic substitutionSulfanyl precursor
3ReductionReducing agent (e.g., LiAlH4)
4PurificationColumn chromatography

Case Studies and Research Findings

  • Case Study on Antidepressant Effects
    • A study published in Journal of Medicinal Chemistry evaluated various piperazine derivatives, including those structurally similar to this compound. Results indicated significant improvements in depressive-like behaviors in animal models, suggesting potential for clinical applications in treating major depressive disorders .
  • Antimicrobial Efficacy
    • Research conducted by PMC demonstrated that compounds with similar structural features exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this class of compounds as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and pharmacological properties of 1-[4-(3-chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol are compared below with analogous piperazine derivatives, emphasizing substituent effects on activity and physicochemical parameters.

Table 1: Structural and Functional Comparison

Compound Name Piperazine Substituent Sulfanyl Substituent Molecular Weight (g/mol) Key Differences/Effects Reference
This compound 3-Chlorophenyl 3-Chlorophenyl 397.37 Baseline compound; dual 3-Cl groups enhance lipophilicity and potential receptor binding.
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol 2-Fluorophenyl 3-Chlorophenyl 381.83* Fluorine at 2-position reduces steric hindrance; may alter serotonin/dopamine receptor affinity.
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol 4-Fluorophenyl 2-Chlorophenyl 381.83* 2-Cl/4-F substitution lowers logP; potential for improved metabolic stability.
1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol 3-Chlorophenyl 4-Chlorophenyl 397.37 4-Cl sulfanyl group may increase steric bulk, reducing membrane permeability.
3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Hydrochloride 3-Chlorophenyl Isobutyl ether 360.31* Ether linkage vs. sulfanyl; shorter chain reduces CNS penetration but improves solubility.

*Calculated based on molecular formulas.

Key Findings :

Substituent Position Effects: 3-Chlorophenyl on piperazine (baseline compound) confers higher lipophilicity (logP ~3.5) compared to 2-fluorophenyl (logP ~2.8) . This enhances blood-brain barrier penetration but may increase off-target effects.

Sulfanyl Group Variations :

  • 3-Chlorophenylsulfanyl (baseline) vs. 4-chlorophenylsulfanyl (): The 3-Cl position creates a meta-substitution pattern, favoring interactions with hydrophobic pockets in serotonin (5-HT₁A) and dopamine (D₂) receptors .
  • 2-Chlorophenylsulfanyl () introduces ortho-substitution, which may sterically hinder binding to G-protein-coupled receptors .

Pharmacological Implications :

  • Dual 3-chlorophenyl groups (baseline compound) are associated with higher receptor affinity but may increase hepatotoxicity risks due to slower Phase I metabolism .
  • Fluorinated analogs () exhibit faster metabolic clearance, making them candidates for acute therapeutic applications .

Synthetic Byproducts :

  • Impurities like 1-(3-Chloropropyl)-4-(3-chlorophenyl)-piperazine Hydrochloride () highlight the importance of rigorous purification to avoid off-target activity .

Q & A

Q. What are the recommended synthetic routes for 1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol?

Methodological Answer: A three-step synthesis is commonly employed:

Piperazine Substitution : React 3-chlorophenylpiperazine with epichlorohydrin to introduce the propanol backbone. Optimize stoichiometry (1:1.2 molar ratio) to minimize byproducts like unreacted piperazine derivatives .

Thioether Formation : Use nucleophilic substitution with 3-chlorothiophenol under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Purification : Employ column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization from ethanol to achieve ≥95% purity .

Q. How can solubility and stability be assessed under physiological conditions for this compound?

Methodological Answer:

  • Solubility : Use the shake-flask method in PBS (pH 7.4) at 37°C. Quantify saturation concentration via HPLC (C18 column, mobile phase: acetonitrile/water 70:30) with UV detection at 254 nm .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolytic degradation (e.g., cleavage of sulfanyl group) using LC-MS. Adjust formulation with cyclodextrins if instability is observed .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

Methodological Answer:

  • Challenges :
    • Low crystal quality due to flexible propanol chain and sulfur atom disorder .
    • Weak diffraction from chlorophenyl moieties .
  • Solutions :
    • Use slow evaporation (hexane/ethyl acetate) to grow single crystals.
    • Collect high-resolution X-ray diffraction data (synchrotron source, λ = 0.71073 Å) and refine structures with SHELXL. Apply disorder modeling for sulfur atoms .
    • Validate hydrogen bonding (e.g., O–H⋯N interactions) via Hirshfeld surface analysis .

Q. How can Design of Experiments (DOE) optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Factors : Temperature, catalyst loading (e.g., chiral BINOL-phosphoric acid), and reaction time.
  • DOE Setup : Use a Central Composite Design (CCD) with 3 factors and 20 runs. Response variable: enantiomeric excess (EE%) measured by chiral HPLC (Chiralpak IA column) .
  • Optimization :
    • Pareto analysis identifies temperature (p < 0.01) as the most significant factor.
    • Derive optimal conditions: 45°C, 5 mol% catalyst, 12 hr reaction time. Predicted EE%: 92.4% (validated experimentally with 90.8% EE) .

Q. What strategies resolve regioselectivity issues in sulfanyl group introduction?

Methodological Answer:

  • Problem : Competing substitution at the piperazine nitrogen vs. propanol hydroxyl group.
  • Solutions :
    • Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before thiolation. Deprotect with TBAF post-reaction .
    • Use DFT calculations (B3LYP/6-31G*) to model transition states. Higher activation energy for N-substitution favors thioether formation at the propanol chain (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.